1,3,5-Triphenylbenzene
Overview
Description
1,3,5-Triphenylbenzene (TPB) is a compound that has been extensively studied due to its interesting structural and electronic properties. It serves as a core fragment in various photoluminescent polyphenylenes and has applications in light-emitting devices due to its ability to emit light in the deep blue region . The compound has also been explored for its reactivity, particularly in the context of its phosphorus analogues, which exhibit unique chemistry distinct from traditional aromatic compounds .
Synthesis Analysis
The synthesis of TPB and its derivatives has been achieved through various methods. One approach involves the cyclocondensation of acetylaromatic compounds followed by Ni0-catalyzed dehalogenation, which has been optimized to achieve a maximum yield of 85% using H2SO4 as a catalyst . Another method includes the design and synthesis of star-shaped TPB derivatives bonded to fluorene moieties, which are characterized by high decomposition temperatures and the ability to form glasses with significant glass transition temperatures . Additionally, TPB derivatives have been synthesized with lactone bridges, expanding the pi-conjugated system and resulting in a near-planar geometry .
Molecular Structure Analysis
The molecular structure of TPB is central to its properties and applications. X-ray crystallographic studies have revealed that TPB can adopt a near-planar geometry, which is crucial for its electronic properties . The structure of TPB derivatives has also been studied, showing that the geometry, optical, and electrochemical properties depend on the degree of conjugation and the nature of the linking bridge .
Chemical Reactions Analysis
TPB and its derivatives exhibit a range of chemical reactivities. For example, TPB can form monoanions when reacted with alkali metals, leading to various complexes with different properties . The reactivity of triphosphabenzenes, phosphorus analogues of TPB, has been categorized into sections describing different types of coordination and addition reactions, highlighting the versatility of TPB's chemistry .
Physical and Chemical Properties Analysis
The physical and chemical properties of TPB derivatives are influenced by their molecular structure. Star-shaped TPB derivatives exhibit high fluorescence quantum yields and moderate hole mobility values, making them suitable for charge-transporting applications . The introduction of lactone bridges in TPB derivatives has been shown to affect their pi-conjugation and structural planarity . Furthermore, the interaction of TPB with transition metals, such as chromium, has been studied, revealing that the peripheral phenyl rings do not exhibit restricted rotation, which contrasts with other related complexes .
Scientific Research Applications
Electronic and Optical Properties
- Star-shaped derivatives of 1,3,5-triphenylbenzene exhibit properties suitable for electronic applications, such as high decomposition temperatures and glass transition temperatures. They emit light in the deep blue region and show high fluorescence quantum yields, indicating potential uses in optoelectronic devices (Kukhta et al., 2015).
Thermodynamic Properties
- A thermodynamic study of 1,3,5-triphenylbenzene revealed insights into its energetic stability and volatility, with implications for its use in materials science and chemical engineering (Silva, Santos, & Lima, 2010).
Synthesis Methods
- Research has explored efficient synthesis methods for 1,3,5-triphenylbenzene, such as the use of ultrasound, which could streamline its production for various applications (Luo Dong-dong, 2011).
Liquid Crystal Research
- Chiral and non-chiral derivatives of 1,3,5-triphenylbenzene have been studied for their potential in designing new discotic liquid crystals (Frackowiak & Scherowsky, 1997).
Crystal Structure Analysis
- The crystal structure of 1,3,5-triphenylbenzene has been extensively studied, providing insights into its physical properties and potential applications in crystallography and materials science (Farag, 1954).
Organometallic Chemistry
- The formation of tricarbonylchromium(0) complexes with 1,3,5-triphenylbenzene has been explored, contributing to the field of organometallic chemistry and its applications in catalysis and materials science (Mailvaganam et al., 1987).
Chemical Engineering and Polymer Science
- Studies on the rapid growth of 1,3,5-triphenylbenzene crystals from solutions suggest applications in large-scale production for industries like scintillator materials for radiation detection (Zaitseva et al., 2010).
Electrochemical Sensing
- 1,3,5-Triphenylbenzene derivatives have been used to construct electrochemical sensors for the detection of various cations or anions, indicating their potential in analytical chemistry and environmental monitoring (Kasprzak et al., 2021).
Organogelators and Molecular Recognition
- Novel organogelators based on 1,3,5-triphenylbenzene have been synthesized, showing potential in fields like material science and pharmaceuticals for controlled release systems (He et al., 2010).
Future Directions
1,3,5-Triphenylbenzene has potential applications in various fields. For instance, it has been used as a photoluminescent chemo-sensor platform and supramolecular building block . It is likely that it should be possible to develop other highly selective and sensitive chemo-sensors by incorporating 1,3,5-Triphenylbenzene as the fluorophore unit .
properties
IUPAC Name |
1,3,5-triphenylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18/c1-4-10-19(11-5-1)22-16-23(20-12-6-2-7-13-20)18-24(17-22)21-14-8-3-9-15-21/h1-18H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXWIAEOZZQADEY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=CC(=C2)C3=CC=CC=C3)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9073917 | |
Record name | 1,1':3',1''-Terphenyl, 5'-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9073917 | |
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Molecular Weight |
306.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Light brown crystalline powder; [MSDSonline] | |
Record name | 1,3,5-Triphenylbenzene | |
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Product Name |
1,3,5-Triphenylbenzene | |
CAS RN |
612-71-5 | |
Record name | 1,3,5-Triphenylbenzene | |
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URL | https://commonchemistry.cas.org/detail?cas_rn=612-71-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 1,3,5-Triphenylbenzene | |
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Record name | Triphenylbenzene | |
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Record name | 1,1':3',1''-Terphenyl, 5'-phenyl- | |
Source | EPA DSSTox | |
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Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3,5-triphenylbenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.382 | |
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Record name | 1,3,5-TRIPHENYLBENZENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/408MSO5WO3 | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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